4-(Pyridin-4-ylmethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities . Another study reported the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .Scientific Research Applications
Structural and Vibrational Analysis
4-(Pyridin-4-ylmethoxy)aniline derivatives have been extensively studied for their structural and vibrational characteristics. A detailed computational and experimental investigation on 2-(benzylthio)-N-{pyridine-4-ylmethylidene}aniline, closely related to 4-(Pyridin-4-ylmethoxy)aniline, revealed insights into their molecular structure and vibrational spectra. Density Functional Theory (DFT) and experimental spectroscopic techniques such as NMR, IR, and Raman spectroscopy were employed. These studies are crucial for understanding the electronic and geometric configurations of such compounds, which can be pivotal in designing materials with desired physical and chemical properties (Acosta-Ramírez et al., 2013).
Spectroscopic Properties and Coordination Chemistry
Research into the spectroscopic properties of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including those related to 4-(Pyridin-4-ylmethoxy)aniline, has provided valuable insights into their electronic structures and photophysical behavior. Theoretical studies using time-dependent DFT (TD-DFT) have helped in understanding the UV-Vis absorption spectra, offering potential applications in materials science and coordination chemistry (Wang et al., 2012).
Applications in Nonlinear Optics (NLO)
A study on binary adducts with phenolic coformers explored the influence of substituents like 4-(Pyridin-4-ylmethoxy)aniline on the formation of polar crystals. These materials demonstrated significant stability and transparency over a broad spectrum range, indicating their potential use in NLO applications. The research highlights the role of molecular design in developing new materials for optical technologies (Draguta et al., 2015).
Coordination Polymers and Nanostructure Synthesis
The synthesis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, closely analogous to 4-(Pyridin-4-ylmethoxy)aniline, has been explored for their crystal packing and supramolecular features. These studies are crucial for the development of new materials with potential applications in nano-supramolecular assembly, highlighting the importance of weak intermolecular interactions in designing advanced materials (Hajiashrafi et al., 2015).
Antioxidant and Biological Activity
Research on γ-pyridinyl amine derivatives, related to 4-(Pyridin-4-ylmethoxy)aniline, demonstrated their potential as antioxidants with moderate acetylcholinesterase inhibitory properties. This dual activity suggests the possibility of designing new pyridine-based molecules for therapeutic applications, further emphasizing the chemical versatility and biomedical relevance of these compounds (Vargas Méndez & Kouznetsov, 2015).
Safety And Hazards
Future Directions
The development of anticancer drugs with high specificity and low toxicity is a research hotspot. Pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds was evaluated . This suggests that “4-(Pyridin-4-ylmethoxy)aniline” and similar compounds could be promising leads for further studies.
properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLBVAPFPIKDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546780 | |
Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylmethoxy)aniline | |
CAS RN |
105350-42-3 | |
Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.